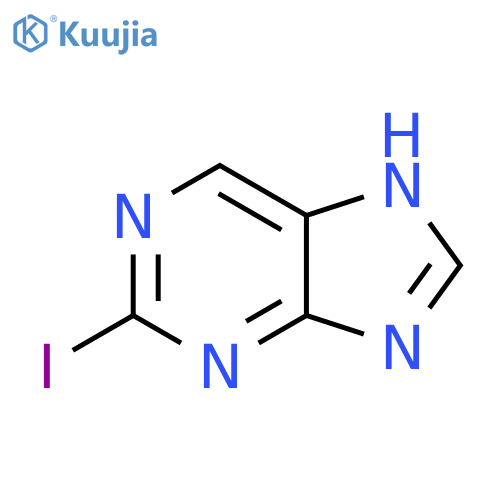Cas no 28128-16-7 (2-Iodo-9H-purine)

2-Iodo-9H-purine 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-7H-purine
- 2-IODOPURINE
- 9H-Purine, 2-iodo-
- 2-Iodo-9H-purine
- 9H-Purine,2-iodo
- AKOS016003945
- DTXSID10364847
- 28128-16-7
- SCHEMBL5748053
- W-202175
- AC-907/34104024
- DB-330401
-
- MDL: MFCD23140925
- インチ: InChI=1S/C5H3IN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
- InChIKey: NXSCCFXPCOMUCV-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=NC=N2)NC(=N1)I
計算された属性
- せいみつぶんしりょう: 245.94000
- どういたいしつりょう: 245.94024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- PSA: 54.46000
- LogP: 0.95750
2-Iodo-9H-purine セキュリティ情報
2-Iodo-9H-purine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Iodo-9H-purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM138498-1g |
2-iodo-9H-purine |
28128-16-7 | 95% | 1g |
$430 | 2021-08-05 | |
| Chemenu | CM138498-1g |
2-iodo-9H-purine |
28128-16-7 | 95% | 1g |
$451 | 2024-07-28 | |
| TRC | I248800-25mg |
2-Iodo-9H-purine |
28128-16-7 | 25mg |
$ 325.00 | 2022-06-04 | ||
| Alichem | A449040530-1g |
2-Iodo-7H-purine |
28128-16-7 | 95% | 1g |
$364.56 | 2023-09-02 | |
| TRC | I248800-10mg |
2-Iodo-9H-purine |
28128-16-7 | 10mg |
$ 155.00 | 2022-06-04 | ||
| TRC | I248800-50mg |
2-Iodo-9H-purine |
28128-16-7 | 50mg |
$ 515.00 | 2022-06-04 |
2-Iodo-9H-purine 関連文献
-
Jinha Yu,Philip Mannes,Young-Hwan Jung,Antonella Ciancetta,Amelia Bitant,David I. Lieberman,Sami Khaznadar,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2018 9 1920
-
David Taddei,Petr Kilian,Alexandra M. Z. Slawin,J. Derek Woollins Org. Biomol. Chem. 2004 2 665
-
Sharmin Taherpour,Harri L?nnberg,Tuomas L?nnberg Org. Biomol. Chem. 2013 11 991
2-Iodo-9H-purineに関する追加情報
Comprehensive Overview of 2-Iodo-9H-purine (CAS No. 28128-16-7): Properties, Applications, and Research Insights
2-Iodo-9H-purine (CAS No. 28128-16-7) is a halogenated derivative of purine, a fundamental heterocyclic aromatic organic compound. This iodinated analog has garnered significant attention in pharmaceutical and biochemical research due to its unique reactivity and potential as a building block for nucleoside analogs. The compound's molecular formula is C5H3IN4, with a molecular weight of 246.01 g/mol. Its structure features an iodine atom at the 2-position of the purine ring, which enhances its utility in cross-coupling reactions, a topic frequently searched in modern synthetic chemistry forums.
Researchers often explore 2-Iodo-9H-purine for its role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Recent publications highlight its use in synthesizing modified nucleosides, which are critical for probing DNA/RNA interactions or designing targeted therapies. A trending question in scientific communities is: "How does iodination at the 2-position affect the biological activity of purine derivatives?" Studies suggest that the iodo-substituent can influence electronic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies.
From a synthetic perspective, CAS No. 28128-16-7 is frequently employed in palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings. These methods are widely discussed in organic chemistry forums, with users searching for "efficient protocols for purine functionalization." The compound's stability under inert atmospheres and solubility in polar aprotic solvents (e.g., DMF or DMSO) make it a versatile intermediate. Notably, its crystalline form exhibits a melting point range of 210–215°C, a detail often queried by quality control specialists.
In drug discovery, 2-Iodo-9H-purine serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. A hot topic in 2024 is the exploration of purine-based scaffolds for neurodegenerative diseases, with researchers investigating how halogenation impacts blood-brain barrier permeability. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to characterize this compound, as evidenced by frequent searches for "HPLC methods for iodopurine analysis."
Environmental and handling considerations for 28128-16-7 align with standard laboratory safety protocols. While not classified as hazardous under major regulatory frameworks, proper storage in amber vials at –20°C is recommended to prevent light-induced degradation—a practical tip often overlooked in early-career researcher queries. The compound's stability data is a recurring subject in "long-term storage conditions for halogenated purines," emphasizing its relevance in industrial-scale applications.
Market trends indicate growing demand for 2-Iodo-9H-purine in high-throughput screening libraries and combinatorial chemistry. Suppliers frequently update product listings with keywords like "high-purity iodopurine for drug discovery," reflecting its commercial importance. Patent analyses reveal its inclusion in recent filings for checkpoint kinase inhibitors, tying into the broader interest in DNA damage response therapeutics—a trending focus area in oncology research.
In summary, 2-Iodo-9H-purine (CAS No. 28128-16-7) bridges fundamental chemistry and cutting-edge biomedical applications. Its dual role as a synthetic intermediate and bioactive scaffold continues to inspire innovations, particularly in personalized medicine and targeted therapy development. Future research directions may explore its utility in click chemistry or proteolysis-targeting chimera (PROTAC) design, answering emerging search queries about "next-generation purine therapeutics."
28128-16-7 (2-Iodo-9H-purine) 関連製品
- 2197063-09-3(5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester)
- 1186429-73-1((5-Bromo-1-methyl-1H-indol-2-yl)methanol)
- 1923068-94-3(Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)
- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)




